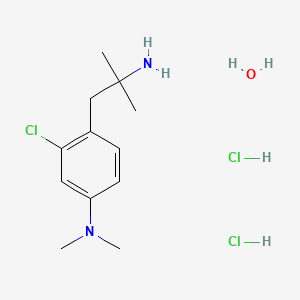
Phenethylamine, 2-chloro-alpha,alpha-dimethyl-4-dimethylamino-, dihydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethylamine, 2-chloro-alpha,alpha-dimethyl-4-dimethylamino-, dihydrochloride, hydrate is a synthetic compound belonging to the class of phenethylamines. Phenethylamines are organic compounds that act as central nervous system stimulants in humans. This particular compound is characterized by the presence of a chloro group, two methyl groups, and a dimethylamino group attached to the phenethylamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine, 2-chloro-alpha,alpha-dimethyl-4-dimethylamino-, dihydrochloride, hydrate typically involves multiple steps:
Starting Material: The synthesis begins with phenethylamine as the starting material.
Chlorination: The phenethylamine undergoes chlorination to introduce the chloro group at the 2-position.
Methylation: The alpha,alpha-dimethyl groups are introduced through a methylation reaction.
Dimethylamino Group Introduction: The dimethylamino group is added to the 4-position of the phenethylamine backbone.
Formation of Dihydrochloride Hydrate: The final step involves the formation of the dihydrochloride hydrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Phenethylamine, 2-chloro-alpha,alpha-dimethyl-4-dimethylamino-, dihydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidation reactions yield oxides and other oxidized derivatives.
Reduction: Reduction reactions produce reduced forms of the compound.
Substitution: Substitution reactions result in the formation of various substituted phenethylamine derivatives.
Scientific Research Applications
Phenethylamine, 2-chloro-alpha,alpha-dimethyl-4-dimethylamino-, dihydrochloride, hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research explores its potential therapeutic applications, including its use as a central nervous system stimulant.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets in the body:
Molecular Targets: It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons.
Pathways Involved: By regulating monoamine neurotransmission, it influences the release and reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, which lacks the chloro, dimethyl, and dimethylamino groups.
Amphetamine: A phenethylamine derivative with a methyl group at the alpha position.
Methamphetamine: Similar to amphetamine but with an additional methyl group on the nitrogen atom.
Uniqueness
Phenethylamine, 2-chloro-alpha,alpha-dimethyl-4-dimethylamino-, dihydrochloride, hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the dimethylamino group enhances its interaction with specific receptors and enzymes, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
74051-04-0 |
|---|---|
Molecular Formula |
C12H23Cl3N2O |
Molecular Weight |
317.7 g/mol |
IUPAC Name |
4-(2-amino-2-methylpropyl)-3-chloro-N,N-dimethylaniline;hydrate;dihydrochloride |
InChI |
InChI=1S/C12H19ClN2.2ClH.H2O/c1-12(2,14)8-9-5-6-10(15(3)4)7-11(9)13;;;/h5-7H,8,14H2,1-4H3;2*1H;1H2 |
InChI Key |
MDAWVMUNHMQABP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=C(C=C1)N(C)C)Cl)N.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















